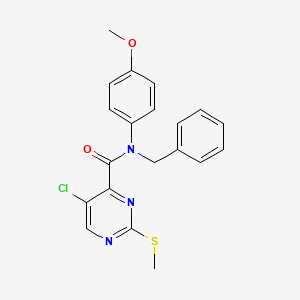

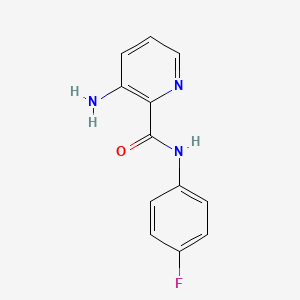

N-(1-oxo-1-piperidin-1-ylpropan-2-yl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(1-oxo-1-piperidin-1-ylpropan-2-yl)prop-2-enamide and related compounds involves several key steps, including the formation of N-pyridinylpropenamides and their subsequent conversion to target structures. A notable method involves the synthesis of piperidine derivatives from propargyl amines and cyclopropanes using Zn(II) catalysis, showcasing the efficiency of ring-opening and cyclization reactions in constructing the piperidine scaffold (Lebold et al., 2009).

Molecular Structure Analysis

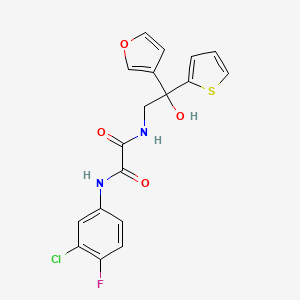

The molecular structure of N-(1-oxo-1-piperidin-1-ylpropan-2-yl)prop-2-enamide has been elucidated through various spectroscopic and computational techniques. X-ray diffraction and NMR studies, for example, have been employed to confirm the configuration and conformation of similar compounds, providing insight into the spatial arrangement of atoms and the presence of specific functional groups (Choi et al., 2014).

Chemical Reactions and Properties

The compound exhibits a range of chemical reactions, primarily due to the reactivity of the enamide and piperidine moieties. For instance, enaminones and their derivatives have been synthesized through denitrogenative rearrangement reactions, highlighting the versatility of the compound in forming various heterocyclic structures (Miura et al., 2012).

Applications De Recherche Scientifique

Enantioselective Synthesis

A study by Cann et al. (2012) discusses the development of a stereoselective and economical synthesis for a potent calcitonin gene-related peptide (CGRP) receptor antagonist, highlighting the significance of enantioselective processes in drug synthesis and their potential for large-scale applications (Cann et al., 2012).

Asymmetric Syntheses

Wanner, Wadenstorfer, and Kärtner (1991) explored diastereoselective additions to chiral N-acyliminium ions, demonstrating the synthesis of enantiomerically pure 2-substituted piperidines, which are valuable for creating stereochemically complex pharmaceuticals (Wanner, Wadenstorfer, & Kärtner, 1991).

Antiallergic Activity

Research by Courant et al. (1993) on the synthesis of N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides from N-pyridinylpropenamides indicates the exploration of compounds for potential antiallergic activity, showcasing the application of chemical synthesis in discovering new therapeutic agents (Courant et al., 1993).

Cannabinoid Receptor Antagonists

Lan et al. (1999) designed and synthesized a series of pyrazole derivatives to examine the structure-activity relationships of cannabinoid receptor antagonists, highlighting the role of chemical synthesis in pharmacological research (Lan et al., 1999).

Oxidative Coupling Reactions

Shainyan, Meshcheryakov, and Sterkhova (2019) explored the oxidative coupling of arenesulfonamides, acetylenes, and secondary amines, contributing to the field of organic synthesis and the development of new synthetic methodologies (Shainyan, Meshcheryakov, & Sterkhova, 2019).

Propriétés

IUPAC Name |

N-(1-oxo-1-piperidin-1-ylpropan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-3-10(14)12-9(2)11(15)13-7-5-4-6-8-13/h3,9H,1,4-8H2,2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQISLWDTCYKAPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCCC1)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-oxo-1-piperidin-1-ylpropan-2-yl)prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,2-diphenylacetamide](/img/structure/B2497439.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2497441.png)

![[4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2497444.png)

![3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide](/img/structure/B2497448.png)

![4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2497450.png)

![Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine](/img/structure/B2497451.png)